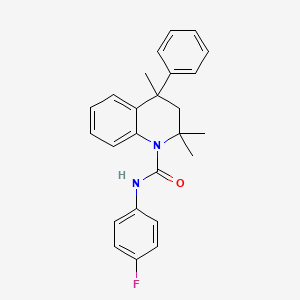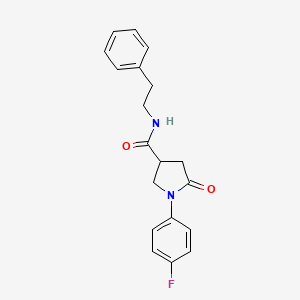
4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is a synthetic organic compound with a complex structure It contains a pyrazole ring substituted with a 3-chlorobenzyl group, a 2-methoxyphenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3-chlorobenzyl, 2-methoxyphenyl, and methyl groups. These reactions often require the use of reagents such as alkyl halides and catalysts like palladium or copper.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the 3-chlorobenzyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Compounds with nucleophiles replacing the chlorine atom
Scientific Research Applications
4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorobenzyl)-1-(2-hydroxyphenyl)-3-methyl-1H-pyrazol-5-ol
- 4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-ethyl-1H-pyrazol-5-ol
- 4-(3-bromobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol
Uniqueness
4-(3-chlorobenzyl)-1-(2-methoxyphenyl)-3-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzyl and 2-methoxyphenyl groups contributes to its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-15(11-13-6-5-7-14(19)10-13)18(22)21(20-12)16-8-3-4-9-17(16)23-2/h3-10,20H,11H2,1-2H3 |
InChI Key |
KELJHAYVDVPAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2OC)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11186573.png)
amine](/img/structure/B11186576.png)
![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11186593.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11186607.png)
![2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B11186613.png)
![4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)


![(2E)-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one](/img/structure/B11186629.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11186633.png)
![3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11186635.png)
![2-{[(Tert-butylcarbamoyl)(cyclopropylmethyl)amino]methyl}-5-(diethylamino)phenyl 4-acetamidobenzene-1-sulfonate](/img/structure/B11186641.png)
![methyl 5-(2-hydroxyethyl)-2-(4-methoxyphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11186644.png)
![2-{[2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11186645.png)
